Dynorphin A1-17 is a naturally occurring opioid peptide, first isolated from porcine pituitary tissue. [] It acts primarily as an agonist at the κ-opioid receptor, although it also exhibits affinity for μ- and δ-opioid receptors. [, , ] Dynorphin A1-17 is derived from the proteolytic processing of prodynorphin, a larger precursor peptide. [] Its presence has been identified in various regions of the central and peripheral nervous systems, including the spinal cord, brain, and pituitary gland. [, , , , ]
Dynorphin A1-17 plays a significant role in modulating pain perception, thermoregulation, stress responses, and neuroendocrine function. [, , , , , , , ] Notably, its role in pain perception appears complex, with evidence suggesting both analgesic and hyperalgesic effects depending on the context and experimental conditions. [, ]
Dynorphin A is an endogenous opioid peptide that plays a significant role in various physiological processes within the central nervous system. It is derived from the precursor protein prodynorphin through enzymatic cleavage. Dynorphin A is particularly noted for its high affinity for the kappa-opioid receptor, which mediates its effects on pain modulation, mood regulation, and stress response. This peptide, especially in swine, has been extensively studied for its biological activities and potential therapeutic applications.
Dynorphin A was first identified in the porcine pituitary gland, where it was isolated and characterized. The initial studies by Goldstein et al. in the early 1980s revealed its potent opioid activity and led to further investigations into its structure and function. Dynorphin A is produced in various regions of the brain, including the hypothalamus, striatum, and spinal cord, indicating its widespread physiological relevance .
Dynorphin A belongs to a class of peptides known as dynorphins, which are categorized as opioid peptides. These peptides are classified based on their structural characteristics and biological activities. Dynorphin A specifically acts as an agonist at kappa-opioid receptors but also exhibits some activity at mu-opioid receptors and delta-opioid receptors .
The synthesis of Dynorphin A can be achieved through several methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity.
In solid-phase synthesis, protected amino acids are sequentially added to the growing peptide chain. The protection groups are removed after each addition to allow for subsequent coupling reactions. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
The molecular structure of Dynorphin A consists of 17 amino acids with a specific sequence that contributes to its biological activity. The amino acid sequence is critical as it determines how the peptide interacts with opioid receptors.
The molecular formula for Dynorphin A is C_40H_55N_9O_13S, with a molecular weight of approximately 1,023.07 g/mol. Its structure includes several basic and hydrophobic residues which enhance its binding affinity to receptors .
Dynorphin A undergoes various biochemical reactions within the body, primarily involving receptor binding and signal transduction pathways. Its interaction with kappa-opioid receptors triggers intracellular signaling cascades that modulate neurotransmitter release and neuronal excitability.
Upon binding to its receptor, Dynorphin A activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate levels. This process results in reduced neuronal excitability and pain perception .
The mechanism of action of Dynorphin A involves its preferential binding to kappa-opioid receptors located throughout the central nervous system. When Dynorphin A binds to these receptors, it induces analgesic effects and can influence mood and stress responses.
Research indicates that Dynorphin A's effects can vary significantly depending on its concentration and the specific brain region involved. For example, increased levels of Dynorphin A have been associated with stress-induced analgesia and dysphoria in certain contexts .
Dynorphin A is typically presented as a white to off-white powder when synthesized or purified. It is soluble in water and other polar solvents but may require specific conditions for optimal solubility.
The stability of Dynorphin A can be influenced by factors such as pH and temperature. It is sensitive to hydrolysis under alkaline conditions but remains stable at physiological pH levels .
Relevant data include:
Dynorphin A has several scientific uses:
Research continues into the therapeutic potential of Dynorphin A analogs for treating conditions such as chronic pain, depression, and substance use disorders .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4